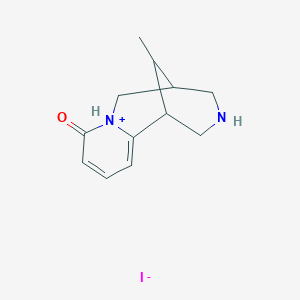

Iodhydrate de N-méthylcytisine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methylcytisine hydriodide is a natural alkaloid found in the seeds of the Laburnum anagyroides plant. It has been traditionally used as a smoking cessation aid due to its nicotine-like effects. In recent years, it has gained attention as a potential therapeutic agent for various diseases.

Applications De Recherche Scientifique

N-Methylcytisine hydriodide has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in chromatographic analysis and as a starting material for the synthesis of various derivatives.

Biology: The compound has been studied for its cytotoxic activity against various cancer cell lines.

Medicine: It is being investigated as a potential therapeutic agent for neurodegenerative diseases and as a smoking cessation aid.

Industry: The compound is used in the production of nootropic agents and other pharmaceuticals.

Mécanisme D'action

Target of Action

N-Methylcytisine hydriodide is a quinolizidine alkaloid that exhibits various forms of biological activity . The primary targets of N-Methylcytisine hydriodide are neuromuscular junctions, specifically the postjunctional nicotinic receptors . These receptors play a crucial role in transmitting signals from neurons to muscle cells, thereby controlling muscle contraction.

Mode of Action

N-Methylcytisine hydriodide interacts with its targets, the postjunctional nicotinic receptors, in a manner similar to acetylcholine . . This interaction results in the modulation of signal transmission at the neuromuscular junction.

Biochemical Pathways

The action of N-Methylcytisine hydriodide affects several biochemical pathways. One of the key pathways influenced by N-Methylcytisine hydriodide is the tryptophan metabolism pathway . This pathway is crucial for the production of several important biomolecules, including serotonin, a neurotransmitter that plays a significant role in mood regulation. N-Methylcytisine hydriodide also influences the synthesis of neurotransmitters and phospholipid metabolism .

Pharmacokinetics

Like other alkaloids, it is likely that n-methylcytisine hydriodide is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of N-Methylcytisine hydriodide, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of N-Methylcytisine hydriodide’s action are diverse. It has been found to exhibit nootropic activity, which includes mnestic and antihypoxic properties . Additionally, it has been found to have antiradical properties and the ability to affect the DNA-binding activity of the transcription factor HIF-1 . These effects can contribute to its potential therapeutic applications.

Action Environment

The action, efficacy, and stability of N-Methylcytisine hydriodide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of N-Methylcytisine hydriodide, potentially influencing its interaction with its targets . Additionally, factors such as temperature and the presence of other substances can affect the stability and activity of N-Methylcytisine hydriodide .

Analyse Biochimique

Cellular Effects

Some studies suggest that it may have anti-inflammatory effects . The specific impact on cell signaling pathways, gene expression, and cellular metabolism remains to be investigated.

Molecular Mechanism

The molecular mechanism of action of N-Methylcytisine hydriodide is not well-defined. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to understand these aspects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcytisine hydriodide involves several steps. One common method is the nitration of methylcytisine followed by reduction. The nitration is typically carried out using a nitrating system such as sodium nitrate in concentrated sulfuric acid. This process enables the regioselectivity and yield of nitration products to be increased. The nitro group is then reduced using methods such as the action of tin(II) chloride in methanol, aluminum/nickel chloride in tetrahydrofuran, or hydrogenation over palladium on carbon catalyst in ethyl acetate .

Industrial Production Methods

Industrial production of N-Methylcytisine hydriodide often involves the use of high-performance liquid chromatography (HPLC) for the analysis and purification of the compound from plant extracts. The application of columns with alkyl-bonded and phenyl stationary phases is common, although it may lead to weak retention of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methylcytisine hydriodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: As mentioned earlier, the nitro group in the compound can be reduced using various reducing agents.

Substitution: Nucleophilic substitution reactions can be performed on the aromatic halide by an amino- or azido-group, followed by reduction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride, aluminum/nickel chloride, and palladium on carbon catalyst are used.

Substitution: Nucleophilic substitution reactions often involve the use of sodium azide or other nucleophiles.

Major Products Formed

The major products formed from these reactions include various amino derivatives of N-Methylcytisine, which have been studied for their potential therapeutic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cytisine: A natural alkaloid with similar nicotine-like effects.

Lobeline: Another alkaloid used as a smoking cessation aid.

Anabasine: A pyridine alkaloid with similar pharmacological properties.

Uniqueness

N-Methylcytisine hydriodide is unique due to its specific interaction with nicotinic acetylcholine receptors and its potential therapeutic applications in neurodegenerative diseases and cancer treatment. Its derivatives have shown promising nootropic and cytotoxic activities, making it a valuable compound for further research .

Propriétés

Numéro CAS |

20013-22-3 |

|---|---|

Formule moléculaire |

C12H17IN2O |

Poids moléculaire |

332.18 g/mol |

Nom IUPAC |

(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide |

InChI |

InChI=1S/C12H16N2O.HI/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9;/h2-4,9-10H,5-8H2,1H3;1H/t9-,10+;/m0./s1 |

Clé InChI |

OVECGORDPUPRLI-BAUSSPIASA-N |

SMILES |

CC1C2CNCC1C3=CC=CC(=O)[NH+]3C2.[I-] |

SMILES isomérique |

CN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2.I |

SMILES canonique |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2.I |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.